molecular formula C16H20N2O2S2 B2415923 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1797140-50-1

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2415923
M. Wt: 336.47
InChI Key: UWOLSSZTDUPSPC-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Research has explored the one-pot, diastereoselective three-component synthesis of furano and pyrano pyrimidinones (thiones) using urea/thiourea and dihydro-pyran with aromatic aldehydes. This highlights the compound's utility in synthesizing complex heterocyclic structures with potential biological activities (Ghorbani‐Vaghei et al., 2015).
  • Studies involving ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrate the compound's reactivity towards active methylene reagents to yield diverse pyran, pyridine, and pyridazine derivatives, underscoring its versatility in synthesizing heterocyclic compounds (Mohareb et al., 2004).

Catalytic Applications and Reaction Mechanisms

  • The use of urea as a catalyst in the synthesis of pyrano[2,3-c]pyrazole derivatives demonstrates the potential of urea derivatives in facilitating multicomponent reactions. This showcases the utility of such compounds in developing efficient synthetic methodologies (Li et al., 2017).
  • The rheology and gelation properties of specific urea compounds have been studied, providing insight into the structural factors influencing their physical properties. This research has implications for developing new materials and understanding molecular interactions (Lloyd & Steed, 2011).

Diverse Applications in Material Science and Drug Discovery

  • The development of a library of substituted tetrahydropyrones through oxidative carbon-hydrogen bond activation and click chemistry highlights the potential of urea derivatives in creating diverse chemical libraries for drug discovery and materials science (Zaware et al., 2011).
  • Research on the synthesis, solid-phase reaction, optical properties, and patterning of luminescent polyfluorenes incorporating urea derivatives underscores the importance of these compounds in developing new materials with unique optical properties (Han et al., 2005).

properties

IUPAC Name

1-(oxan-4-yl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-16(17-15-4-2-12-22-15)18(13-6-9-20-10-7-13)8-5-14-3-1-11-21-14/h1-4,11-13H,5-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOLSSZTDUPSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea

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